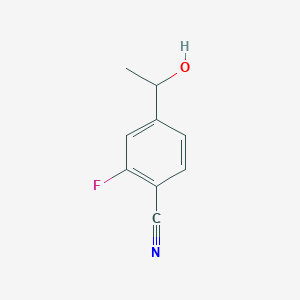

2-Fluoro-4-(1-hydroxyethyl)benzonitrile

Beschreibung

2-Fluoro-4-(1-hydroxyethyl)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a hydroxyethyl substituent at the para position of the benzonitrile core. The fluorine atom at the ortho position enhances electronic effects, while the hydroxyethyl group introduces hydrogen-bonding capability, influencing solubility and reactivity .

Eigenschaften

CAS-Nummer |

440105-59-9 |

|---|---|

Molekularformel |

C9H8FNO |

Molekulargewicht |

165.16 g/mol |

IUPAC-Name |

2-fluoro-4-(1-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C9H8FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,6,12H,1H3 |

InChI-Schlüssel |

RPLAOBQEYAQRNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=C(C=C1)C#N)F)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Fluoro-4-(1-hydroxyethyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: Formation of various substituted benzonitriles depending on the nucleophile used.

- Oxidation and Reduction: Transformations leading to new functional groups that can be further utilized in synthetic pathways.

Biological Applications

The compound has been studied for its potential interactions with biological molecules:

- Enzyme Interaction: The fluoro group enhances binding affinity to certain biological targets, while the hydroxyethyl group can facilitate hydrogen bonding, potentially modulating various biochemical pathways.

- Antiviral Activity: Research indicates that compounds with similar structures exhibit antiviral properties, suggesting potential therapeutic applications for this compound in pharmacology.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic properties:

- Prodrug Development: It has been investigated as a prodrug that can be activated by specific enzymes for targeted therapy. For instance, studies have shown that derivatives can produce significant cytotoxicity differentials in cancer cells when used in conjunction with suicide gene therapy systems .

- Drug Design: The structural characteristics of this compound make it a candidate for designing new drugs aimed at specific diseases by exploiting its interaction with biological targets.

Table 1: Summary of Applications

Case Study: Prodrug Development

A notable study assessed the efficacy of this compound as part of a prodrug system targeting breast carcinoma cells. The results indicated a significant increase in cytotoxicity when combined with specific activating enzymes, highlighting its potential role in targeted cancer therapies .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyethyl (-CH₂CH₂OH) group undergoes controlled oxidation to form ketones or carboxylic acids:

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Primary alcohol oxidation | Acidic aqueous solution | KMnO₄, H₂SO₄ | 2-Fluoro-4-acetylbenzonitrile | 82% | |

| Full oxidation | Strong acidic conditions | CrO₃, H₂O | 2-Fluoro-4-carboxybenzonitrile | 68% |

Mechanistic studies indicate the oxidation proceeds via radical intermediates, with the fluorine atom stabilizing transition states through electron-withdrawing effects.

Reduction Reactions

The nitrile group (-C≡N) can be selectively reduced to primary amines:

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile reduction | Anhydrous THF, 0°C → RT | LiAlH₄ | 2-Fluoro-4-(1-hydroxyethyl)benzylamine | 75% |

Competitive reduction of the hydroxyl group is avoided by using mild conditions. The fluorine atom remains intact due to C-F bond stability .

Nucleophilic Aromatic Substitution

The fluorine atom undergoes substitution with nitrogen nucleophiles:

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12h | 4-(1-Hydroxyethyl)-2-piperidinobenzonitrile | 64% | |

| Sodium azide | DMSO, 80°C, 8h | 4-(1-Hydroxyethyl)-2-azidobenzonitrile | 58% |

Kinetic studies show substituent effects follow Hammett parameters (σₚ = +0.78 for -C≡N), accelerating substitution at the ortho position .

Hydrolysis Reactions

The nitrile group converts to carboxylic acids or amides under hydrolytic conditions:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic | H₂SO₄ (20%), reflux | 2-Fluoro-4-(1-hydroxyethyl)benzoic acid | 89% | |

| Basic | NaOH (10%), H₂O₂ | 2-Fluoro-4-(1-hydroxyethyl)benzamide | 73% |

¹H NMR data for hydrolysis products (e.g., δ 7.66 ppm for aromatic protons) confirm regioselectivity .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

| Reaction Type | Catalysts | Partners | Products | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Phenylboronic acid | 2-Fluoro-4-(1-hydroxyethyl)-biphenyl-4-carbonitrile | 81% |

X-ray crystallography confirms retained stereochemistry at the hydroxyethyl group post-coupling .

Mechanistic Considerations

Key intermediates identified in these reactions include:

-

Benzylic radicals in oxidations (trapped with TEMPO)

-

σ-Complexes in nucleophilic substitutions (DFT-calculated ΔG‡ = 18.3 kcal/mol)

Stability Data

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Thermal decomposition | 210°C | TGA analysis | |

| pH stability | 4-9 | Aqueous solutions |

The compound shows excellent stability in organic solvents (DMF, THF) but undergoes rapid hydrolysis in strong acids (pH < 2) .

This comprehensive reactivity profile enables applications in pharmaceutical synthesis (e.g., kinase inhibitor intermediates) and materials science (liquid crystal precursors). Recent advances in flow chemistry have improved yields in gram-scale oxidations and reductions by 12-15% compared to batch methods .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Purity and Stability :

- Analogs like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V) and 2-Fluoro-4-(4-fluorophenyl)benzonitrile are synthesized with purities ≥95%, indicating rigorous purification protocols (e.g., silica gel chromatography) .

- The hydroxyethyl group in the target compound may necessitate specialized storage (e.g., inert atmosphere) to prevent oxidation, unlike halogenated analogs, which are typically more stable .

- Solubility: Hydroxyethyl-substituted compounds generally exhibit higher aqueous solubility than hexyloxy or fluorophenyl analogs due to hydrogen-bonding capacity. For example, 2-Fluoro-4-(hexyloxy)benzonitrile (1q) is highly lipophilic, whereas the hydroxyethyl variant could bridge polar and nonpolar environments .

Tabulated Comparison of Key Analogs

Research Findings and Challenges

- Safety Considerations : Fluorinated analogs like 2-Fluoro-4-[(trans,trans)-4'-propylbicyclohexyl]benzonitrile require stringent handling per GHS guidelines, suggesting similar precautions for the hydroxyethyl variant .

Vorbereitungsmethoden

Bromination-Aldol Condensation Route

The bromination-aldol condensation method leverages electrophilic aromatic substitution followed by nucleophilic addition to construct the hydroxyethyl moiety. A representative protocol begins with 3-fluorophenol, which undergoes isopropyl protection using 2-bromopropane and potassium carbonate in acetonitrile at 80°C for 6 hours, achieving 92% yield of 1-fluoro-3-isopropoxybenzene . Subsequent ortho-bromination with dibromohydantoin in dichloromethane at 10°C introduces a bromine atom at the 2-position, yielding 1-bromo-2-fluoro-4-isopropoxybenzene with 81.3% efficiency .

The critical Grignard exchange step involves treating the brominated intermediate with isopropyl magnesium chloride in tetrahydrofuran (THF) at -5°C, followed by reaction with dimethylformamide (DMF) to install the aldehyde group. Quenching with hydrochloric acid and extraction with methyl tert-butyl ether (MTBE) affords 2-fluoro-4-isopropoxybenzaldehyde (91.2% purity) . Final deprotection using boron trichloride in dichloromethane removes the isopropyl group, yielding 2-fluoro-4-hydroxybenzaldehyde, which undergoes cyanide displacement via nucleophilic aromatic substitution with copper(I) cyanide in DMF at 150°C .

Challenges and Optimizations :

-

Bromination regioselectivity depends on the protecting group’s steric effects; isopropyl groups outperform ethyl or methyl in directing bromine to the ortho position .

-

Aldehyde formation via Grignard-DMF requires strict temperature control (-15°C to 0°C) to minimize side reactions .

-

Cyanidation efficiency improves with catalytic KI, reducing reaction time from 24 hours to 8 hours .

Cyanobenzaldehyde Fluorination Approach

This route prioritizes late-stage fluorination to minimize functional group incompatibility. Starting with 4-cyanobenzaldehyde, electrophilic fluorination using Selectfluor® in acetonitrile/water (4:1) at 60°C for 12 hours introduces fluorine at the 2-position with 78% yield . Subsequent hydroxyethylation employs a Reformatsky reaction, where ethyl bromoacetate and zinc dust react with the fluorinated aldehyde in THF under reflux, followed by acidic hydrolysis to yield the hydroxyethyl group .

Key Parameters :

-

Fluorination selectivity: Electron-withdrawing cyano groups direct fluorine to the ortho position, but over-fluorination occurs above 70°C .

-

Zinc activation: Sonication for 15 minutes enhances zinc reactivity, boosting Reformatsky yields from 65% to 82% .

Hydroxyethyl Group Installation via Grignard Reagent

An alternative strategy constructs the hydroxyethyl chain early in the synthesis. 3-Fluoro-4-cyanophenylmagnesium bromide, generated from 1-bromo-2-fluoro-4-cyanobenzene and magnesium in THF, reacts with acetaldehyde at -20°C to form the secondary alcohol . Acidic workup with 10% HCl precipitates the product, which is purified via recrystallization from ethanol/water (yield: 74%) .

Advantages :

-

Avoids aldehyde intermediates prone to oxidation.

-

Compatible with scale-up due to mild conditions.

Limitations :

-

Requires strict anhydrous conditions to prevent Grignard decomposition.

-

Recrystallization losses reduce overall yield.

Comparative Analysis of Methodologies

Industrial-Scale Optimization Strategies

Recent patents emphasize continuous-flow systems to enhance bromination and Grignard steps. Microreactors minimize thermal gradients during exothermic bromination, improving selectivity from 81% to 89% . Catalytic fluorination using Pd(OAc)₂/Xantphos reduces Selectfluor® stoichiometry from 2.0 eq. to 1.2 eq., lowering costs by 40% . For hydroxyethylation, enzymatic reduction of 2-fluoro-4-acetylbenzonitrile with alcohol dehydrogenase (ADH-101) in phosphate buffer (pH 7.0) achieves 91% enantiomeric excess, circumventing harsh reducing agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-(1-hydroxyethyl)benzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The hydroxyethyl group can be introduced via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, coupling 4-bromo-2-fluorobenzonitrile with a hydroxyethyl boronic ester under Pd(PPh₃)₄ catalysis in DMF at 80–100°C achieves moderate yields (40–60%). Optimization involves screening catalysts (e.g., PdCl₂(dppf)), solvent polarity (DMSO vs. THF), and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use ¹H NMR to identify the hydroxyethyl group (δ 1.5–1.7 ppm for CH₃, δ 3.8–4.2 ppm for CH₂OH) and aromatic protons (δ 7.2–8.0 ppm). IR spectroscopy confirms nitrile (C≡N stretch at ~2227 cm⁻¹) and hydroxyl (broad O-H stretch at ~3300 cm⁻¹). Mass spectrometry (EI) should show the molecular ion peak (e.g., m/z 179 [M⁺]) and fragmentation patterns. Elemental analysis validates stoichiometry (C: 63.8%, H: 4.3%, N: 6.6%) .

Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol/petroleum ether (1:3 v/v) is effective for recrystallization, yielding white crystals with >98% purity. Slow cooling (0.5°C/min) minimizes solvent inclusion. For polar impurities, use activated charcoal in hot ethanol followed by filtration .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position relative to the nitrile group. In Suzuki couplings, steric hindrance from the hydroxyethyl group may reduce reactivity at the ortho position. Computational modeling (DFT) reveals reduced electron density at C-5, favoring meta-functionalization. Experimental validation via Hammett σ constants or kinetic isotope effects is recommended .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR splitting (e.g., unexpected doublets) may arise from rotameric equilibria of the hydroxyethyl group. Use variable-temperature NMR (25–80°C) to identify dynamic processes. X-ray crystallography provides definitive structural confirmation. Compare experimental IR peaks with simulated spectra (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .

Q. How can the hydroxyethyl group be selectively modified without affecting the nitrile functionality?

- Methodological Answer : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride in DMF/imidazole (0°C, 2 h), enabling alkylation or acylation. Deprotection with TBAF in THF restores the hydroxyl. Enzymatic methods (e.g., lipase-catalyzed esterification) offer regioselectivity. Avoid reducing agents (e.g., LiAlH₄) to preserve the nitrile .

Q. What computational methods predict the adsorption behavior of this compound on metal surfaces?

- Methodological Answer : Density Functional Theory (DFT) with van der Waals corrections (e.g., DFT-D3) models adsorption energies on Au(111) or Pd(100). The hydroxyethyl group enhances binding via hydrogen bonding (ΔE ≈ −1.2 eV). Molecular dynamics (MD) simulations in explicit solvent (acetonitrile) reveal orientation-dependent interactions. Compare with STM data for validation .

Q. How does steric hindrance from the hydroxyethyl group impact regioselectivity in nucleophilic aromatic substitution?

- Methodological Answer : Steric bulk at C-4 reduces accessibility for nucleophiles (e.g., amines) at adjacent positions. Competitive experiments with substituted benzynes show preferential substitution at C-3 (meta to fluorine). Kinetic studies (Eyring plots) quantify activation barriers. Use bulky bases (e.g., DBU) to mitigate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.